![molecular formula C16H18N2O3 B7462174 3-Methylidene-2-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]isoindol-1-one](/img/structure/B7462174.png)
3-Methylidene-2-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]isoindol-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylidene-2-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]isoindol-1-one, also known as MMPI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMPI is a potent inhibitor of a specific enzyme called matrix metalloproteinase (MMP), which plays a crucial role in various physiological and pathological processes.
作用机制
3-Methylidene-2-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]isoindol-1-one works by inhibiting the activity of MMPs, which are enzymes that degrade the extracellular matrix (ECM) and play a crucial role in tissue remodeling and repair. MMPs are involved in various physiological processes, including embryonic development, tissue repair, and angiogenesis. However, overexpression of MMPs has been linked to various pathological conditions, including cancer, inflammation, and cardiovascular diseases. This compound binds to the catalytic domain of MMPs and prevents them from degrading the ECM, thus reducing tissue damage and promoting tissue repair.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer, this compound has been shown to reduce tumor growth and angiogenesis by inhibiting MMP activity. In cardiovascular diseases, this compound has been shown to reduce inflammation and oxidative stress, thus protecting the cardiovascular system. In neurodegenerative disorders, this compound has been studied for its potential neuroprotective effects by reducing neuronal damage and inflammation.
实验室实验的优点和局限性
One of the main advantages of 3-Methylidene-2-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]isoindol-1-one is its high potency and selectivity for MMPs, which makes it an attractive candidate for therapeutic applications. However, the synthesis of this compound is a complex process that requires expertise in organic chemistry. Furthermore, the use of this compound in lab experiments requires careful optimization of the concentration and exposure time to avoid potential cytotoxic effects.
未来方向
The potential therapeutic applications of 3-Methylidene-2-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]isoindol-1-one are still being explored, and several future directions can be identified. One possible direction is the development of this compound-based therapies for cancer and cardiovascular diseases. Another direction is the study of this compound in neurodegenerative disorders, such as Alzheimer's disease. Furthermore, the development of novel this compound analogs with improved potency and selectivity could lead to new therapeutic options. Overall, this compound is a promising compound that has the potential to contribute to the development of new therapies for various diseases.
合成方法
The synthesis of 3-Methylidene-2-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]isoindol-1-one involves several steps, starting from the reaction of 2-(2-methylmorpholin-4-yl)-2-oxoethylamine with 3-methylideneisoindolin-1-one in the presence of a suitable catalyst. The resulting product is then purified through column chromatography and characterized using various spectroscopic techniques. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学研究应用
3-Methylidene-2-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]isoindol-1-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. MMPs are known to play a crucial role in tumor invasion and metastasis, and the inhibition of MMP activity has been shown to reduce tumor growth and angiogenesis. This compound has also been shown to have a protective effect on the cardiovascular system by reducing inflammation and oxidative stress. Furthermore, this compound has been studied for its potential neuroprotective effects in Alzheimer's disease and other neurodegenerative disorders.
属性
IUPAC Name |
3-methylidene-2-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-9-17(7-8-21-11)15(19)10-18-12(2)13-5-3-4-6-14(13)16(18)20/h3-6,11H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEYPVJKWBWXRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)CN2C(=C)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

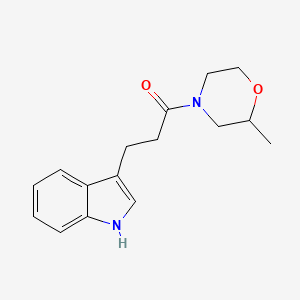
![2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[2-(4-propan-2-ylphenyl)ethyl]acetamide](/img/structure/B7462101.png)
![5-(2-Methylprop-2-enyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7462115.png)
![[4-[(3,4-Dimethoxyphenyl)methyl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7462120.png)
![2-(4-Fluorophenyl)-2-[(4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7462127.png)
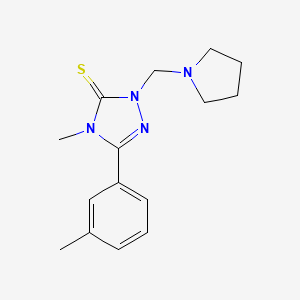
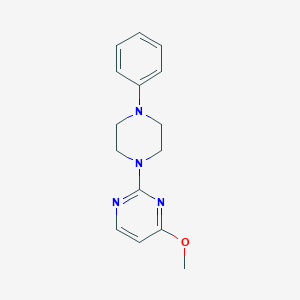
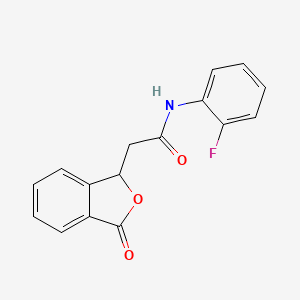
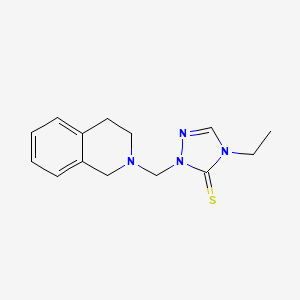
![N-[(4-imidazo[1,2-a]pyridin-2-ylphenyl)methyl]-N-methylacetamide](/img/structure/B7462159.png)
![1-Cyclopropyl-5-[(1-phenylpyrazol-4-yl)methylsulfanyl]tetrazole](/img/structure/B7462166.png)
![2-[[5-[2-(3,4-dihydro-2H-chromen-4-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7462178.png)
![5-(Furan-2-yl)-3-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-one](/img/structure/B7462181.png)
![1-Benzyl-4-[[5-(3-chlorophenyl)tetrazol-2-yl]methyl]piperazine](/img/structure/B7462192.png)